

An In-depth Technical Guide to Lamotrigine-13C3: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Lamotrigine-13C3*

Cat. No.: *B602491*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled compound, **Lamotrigine-13C3**. This stable isotope-labeled analog of the anticonvulsant and mood-stabilizing drug Lamotrigine is a critical tool in pharmacokinetic and metabolic studies. This document will delve into its physicochemical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key processes.

Chemical Identity and Physicochemical Properties

Lamotrigine-13C3 is a stable isotope-labeled version of Lamotrigine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of Lamotrigine in biological matrices. A related and also commonly used internal standard is **Lamotrigine-13C3,d3**, which includes both Carbon-13 and deuterium labeling.

The key properties of these molecules are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of **Lamotrigine-13C3** and **Lamotrigine-13C3,d3**

Identifier	Lamotrigine-13C3	Lamotrigine-13C3,d3
Chemical Name	6-(2,3-dichlorophenyl)-(3,5,6- ¹³ C ₃)1,2,4-triazine-3,5-diamine[1]	6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6- ¹³ C ₃)1,2,4-triazine-3,5-diamine[2]
CAS Number	1188265-38-4[1]	1246815-13-3[3][4]
Molecular Formula	¹³ C ₃ C ₆ H ₇ Cl ₂ N ₅	¹³ C ₃ C ₆ ² H ₃ H ₄ Cl ₂ N ₅
Canonical SMILES	<chem>N[13c]1nn--INVALID-LINK--n1">13cc2cccc(Cl)c2Cl</chem>	<chem>[2H]c1c([2H])c(Cl)c(Cl)c([13c]2nn--INVALID-LINK--n[13c]2N)c1[2H]</chem>

Table 2: Physicochemical Properties of **Lamotrigine-13C3** and **Lamotrigine-13C3,d3**

Property	Lamotrigine-13C3	Lamotrigine-13C3,d3	Unlabeled Lamotrigine
Molecular Weight	259.07 g/mol	262.09 g/mol	256.09 g/mol
Monoisotopic Mass	258.0179 Da	261.0367 Da	255.0078506 Da
Melting Point	Not available	210-212 °C	216-218 °C
Boiling Point	Not available	Not available	503.1±60.0 °C (Predicted)
Solubility	Not available	Not available	Sparingly soluble in methanol, Soluble in ethanol, Less soluble in water (170 mg/L at 25 °C)
pKa	Not available	Not available	5.5
LogP	Not available	1.4 (Computed)	2.5
Storage Temperature	Not available	-20°C	Room Temperature

Synthesis and Purification

While specific, detailed synthesis protocols for **Lamotrigine-13C3** are not readily available in the public domain, the general approach involves the isotopic labeling of Lamotrigine or its precursors. The synthesis of the parent drug, Lamotrigine, typically involves the cyclization of a substituted phenylcyanide derivative with aminoguanidine. For the isotopically labeled version, ¹³C-labeled starting materials would be incorporated during the synthesis.

A general synthetic route for unlabeled Lamotrigine involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in the presence of an acid, followed by cyclization. To produce **Lamotrigine-13C3**, one would need to utilize a ¹³C-labeled aminoguanidine or a labeled 2,3-dichlorobenzoyl cyanide.

Purification of **Lamotrigine-13C3** is typically achieved through standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity (>95%), which is critical for its use as an internal standard.

Mechanism of Action of Lamotrigine

As **Lamotrigine-13C3** is a stable isotope-labeled version, its primary application is as a tracer and internal standard, and it is not intended for therapeutic use. The pharmacological activity resides in the unlabeled Lamotrigine. The mechanism of action of Lamotrigine involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, primarily glutamate. This action is believed to be the basis for its anticonvulsant and mood-stabilizing effects.

Experimental Protocols

Lamotrigine-13C3 and **Lamotrigine-13C3,d3** are invaluable tools for the accurate quantification of Lamotrigine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for its application.

Quantification of Lamotrigine in Human Plasma using LC-MS/MS with **Lamotrigine-13C3,d3** as an Internal Standard

This protocol is adapted from a validated method for pharmacokinetic studies.

4.1.1. Materials and Reagents

- Lamotrigine and **Lamotrigine-13C3**,d3 standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (deionized or Milli-Q)
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges

4.1.2. Preparation of Solutions

- Stock Solutions: Prepare stock solutions of Lamotrigine and **Lamotrigine-13C3**,d3 at a concentration of 1 mg/mL in methanol. Store at 2-8°C.
- Working Standard Solutions: Prepare working standard solutions of Lamotrigine by serial dilution of the stock solution with a 50:50 methanol:water mixture.
- Internal Standard Working Solution: Prepare a working solution of **Lamotrigine-13C3**,d3 at a concentration of 500 ng/mL in a 50:50 methanol:water mixture.

4.1.3. Sample Preparation (Solid Phase Extraction)

- To 300 µL of human plasma in a polypropylene tube, add 50 µL of the 500 ng/mL **Lamotrigine-13C3**,d3 internal standard working solution.
- Vortex the sample for 30 seconds.
- Add 400 µL of water and vortex for another 30 seconds.

- Condition an SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid and then with 1 mL of methanol.
- Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system.
- Column: A reverse-phase C18 column (e.g., Chromolith® SpeedROD, RP-18e, 50-4.6 mm).
- Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 35°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Lamotrigine: m/z 256.1 → 211.3
 - **Lamotrigine-13C3**,d3: m/z 262.1 → 217.2

Diagram 1: Experimental Workflow for Lamotrigine Quantification



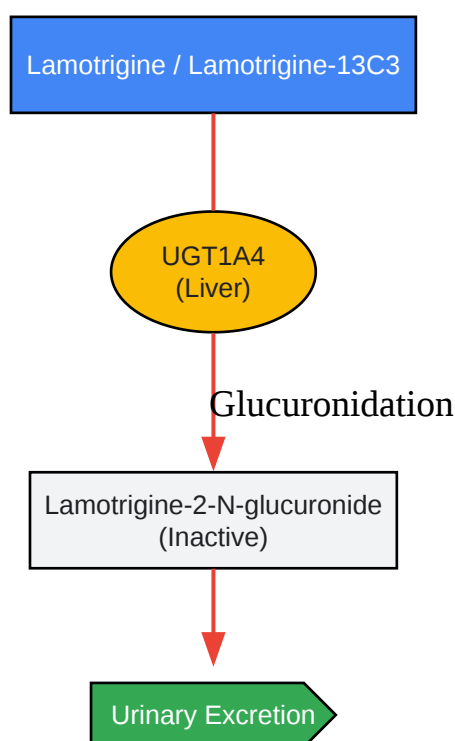
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Caption: Workflow for Lamotrigine quantification in plasma.

Metabolic Pathways of Lamotrigine

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main enzyme involved being UDP-glucuronosyltransferase 1A4 (UGT1A4). The major metabolite is an inactive 2-N-glucuronide conjugate, which is then excreted in the urine. As **Lamotrigine-13C3** is chemically identical to Lamotrigine apart from the isotopic labeling, it is expected to follow the same metabolic pathway. Its use in metabolic studies allows for the clear differentiation of the administered drug from its metabolites.

Diagram 2: Lamotrigine Metabolism Pathway



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